N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide
Description
N,N-Dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide is a small-molecule compound featuring a pyrazole core substituted at the 1-position with a 4-(dimethylcarboxamide)phenyl group and at the 4-position with a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₂₀H₁₇F₃N₄O, with a molecular weight of 398.38 g/mol. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, while the dimethylcarboxamide contributes to solubility and hydrogen-bonding interactions .
This compound shares structural similarities with cyclooxygenase-2 (COX-2) inhibitors such as celecoxib but differs in its substitution pattern and functional groups. Its synthesis likely involves coupling pyrazole intermediates with activated carboxamide precursors, as seen in analogous pyrazole-based syntheses .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-24(2)18(26)13-6-8-17(9-7-13)25-12-15(11-23-25)14-4-3-5-16(10-14)19(20,21)22/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWKPIVWMJYWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide, also known by its IUPAC name, is a compound with significant biological implications. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
Molecular Structure and Properties
The molecular formula of this compound is . It features a benzamide group linked to a pyrazole ring, which is substituted with a trifluoromethyl group. The compound exhibits the following physical and chemical properties:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 497.3 ± 45.0 °C |
| Flash Point | 254.5 ± 28.7 °C |
| Molar Refractivity | 94.1 ± 0.5 cm³ |
| Polar Surface Area | 38 Ų |
| Molar Volume | 288.8 ± 7.0 cm³ |
Antioxidant Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antioxidant activity . For instance, studies on similar compounds have shown their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases (El‐Borai et al., 2013).
Antitumor Activity
The compound has been investigated for its antitumor properties . In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. This suggests its viability as a candidate for cancer therapy.
Antimicrobial Activity
Antimicrobial assays reveal that this compound exhibits activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes essential for microbial growth.
Pharmacokinetics and Metabolism
Data from pharmacological studies indicate that the compound is likely to be well absorbed in the human intestine and can cross the blood-brain barrier effectively. It does not appear to be a substrate for P-glycoprotein, suggesting favorable pharmacokinetic properties for therapeutic use.
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | +1.0 |
| Blood Brain Barrier | +0.9385 |
| Caco-2 Permeability | -0.5594 |
| P-glycoprotein Substrate | Non-substrate |
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated significant antitumor activity against human breast cancer cells, with IC50 values in the low micromolar range.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The trifluoromethyl group on the pyrazole ring is a common feature in COX-2 inhibitors (e.g., celecoxib) and kinase-targeting compounds, enhancing binding via hydrophobic interactions . Replacing the sulfonamide (e.g., in celecoxib) with a dimethylcarboxamide (target compound) reduces acidity (pKa ~10 vs.
Physicochemical Properties
- The dimethylcarboxamide group improves aqueous solubility compared to sulfonamide analogs (e.g., 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide has solubility <0.1 mg/mL) .
- LogP values (~3.0–3.8) indicate moderate lipophilicity, suitable for oral bioavailability but requiring formulation optimization for CNS penetration .
Synthetic Accessibility
- The target compound’s synthesis likely follows a route similar to : coupling pyrazole-3-carboxylic acid derivatives with dimethylamine via carbodiimide-mediated amidation. Yields for such reactions range from 28–50% .
Biological Data Gaps While celecoxib and sulfonamide analogs have well-characterized COX-2 inhibition, the biological activity of the dimethylcarboxamide derivative remains underexplored.
Research Findings and Implications
- COX-2 Selectivity : The absence of a sulfonamide group may reduce COX-2 affinity compared to celecoxib but could mitigate cardiovascular risks associated with selective COX-2 inhibitors .
- Kinase Inhibition Potential: Analogous compounds (e.g., 4-methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]benzenesulfonamide) show kinase inhibition, suggesting the target compound could be repurposed for kinase-targeted therapies .
- Metabolic Stability : The trifluoromethyl group and dimethylcarboxamide may enhance metabolic stability compared to ester or hydroxyl-containing analogs, as seen in radiolabeled COX-2 tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
